![molecular formula C9H12O2 B14597249 (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione CAS No. 60582-67-4](/img/structure/B14597249.png)
(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione is a bicyclic organic compound with a unique structure that includes two ketone groups. This compound is of interest in various fields of chemistry due to its distinctive molecular framework and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione typically involves cyclization reactions. One common method is the intramolecular aldol condensation of a suitable precursor, which can be achieved under basic conditions. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium tert-butoxide, and the reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound can be used in the design of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione exerts its effects depends on the specific reactions it undergoes. In general, the compound’s reactivity is influenced by the strain in its bicyclic structure and the presence of the ketone groups. These features make it a versatile intermediate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,8R)-2-methylbicyclo[6.1.0]nonane
- (1R,8R)-3-methylenebicyclo[6.1.0]nonane
- (1R,8R)-1,7,7-trimethylbicyclo[6.1.0]nonane
Uniqueness
What sets (1R,8R)-bicyclo[6.1.0]nonane-2,7-dione apart from similar compounds is its specific arrangement of ketone groups and the resulting chemical reactivity. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
60582-67-4 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(1R,8R)-bicyclo[6.1.0]nonane-2,7-dione |
InChI |
InChI=1S/C9H12O2/c10-8-3-1-2-4-9(11)7-5-6(7)8/h6-7H,1-5H2/t6-,7-/m1/s1 |
Clave InChI |
LFKARVLHKTVTMQ-RNFRBKRXSA-N |
SMILES isomérico |
C1CCC(=O)[C@@H]2C[C@H]2C(=O)C1 |
SMILES canónico |
C1CCC(=O)C2CC2C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


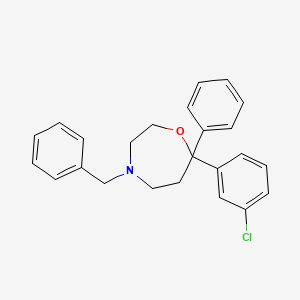
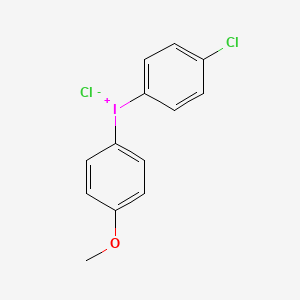
![2,2'-Disulfanediylbis[N-(4-anilinophenyl)acetamide]](/img/structure/B14597191.png)

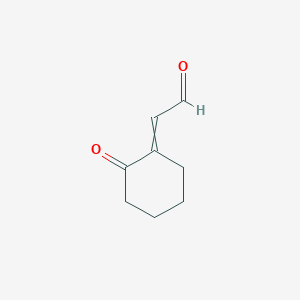
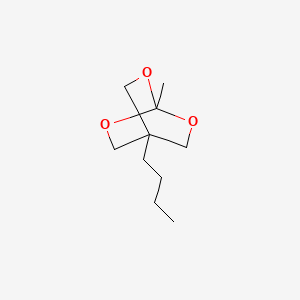
![Phenol, 2-[[(5-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B14597204.png)


![1-[2-(Acetyloxy)ethyl]-1,4-dimethylpiperidin-1-ium](/img/structure/B14597219.png)
![3-[2-(But-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14597232.png)
![1-[2-(4-Bromophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14597233.png)
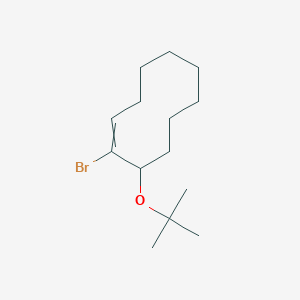
![[(2R,4R)-4-Phenyloxetan-2-yl]methanol](/img/structure/B14597238.png)
